![molecular formula C36H21N9O12 B13747072 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple triazole and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the use of solvothermal reactions, where flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide are reacted with metal salts like dysprosium and samarium . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal reactors that can maintain the necessary high temperatures and pressures. The process would also require purification steps to isolate the compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology
In biological research, the compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.
Medicine
Potential medical applications include the development of diagnostic agents and therapeutic compounds, particularly those targeting metal ion-related diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The triazole and carboxylic acid groups act as ligands, binding to metal ions and facilitating various chemical reactions. These interactions can influence molecular pathways involved in catalysis, ion transport, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium chloride
- 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
- 1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene
Uniqueness
Compared to similar compounds, 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is unique due to its multiple triazole groups, which enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Propriétés
Formule moléculaire |
C36H21N9O12 |
|---|---|
Poids moléculaire |
771.6 g/mol |
Nom IUPAC |
5-[4-[3,5-bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H21N9O12/c46-31(47)19-4-20(32(48)49)8-25(7-19)43-13-28(37-40-43)16-1-17(29-14-44(41-38-29)26-9-21(33(50)51)5-22(10-26)34(52)53)3-18(2-16)30-15-45(42-39-30)27-11-23(35(54)55)6-24(12-27)36(56)57/h1-15H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
Clé InChI |
VOFGPCJRECZJLV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CN(N=N4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CN(N=N6)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

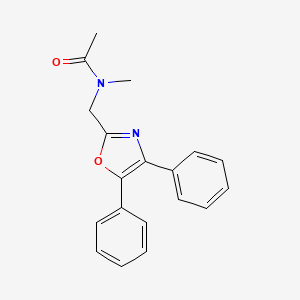
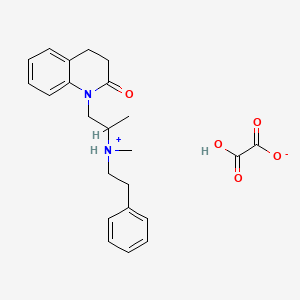
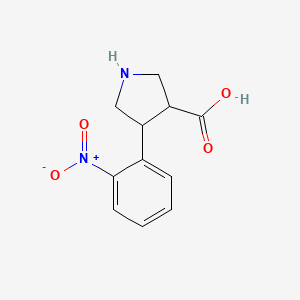

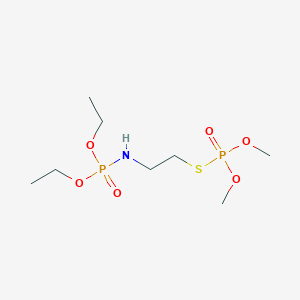
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)


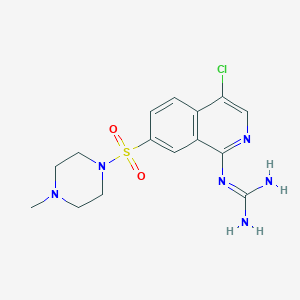
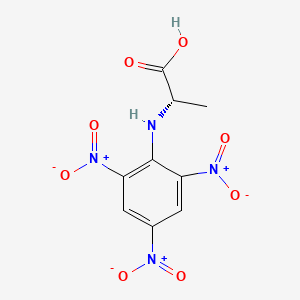

![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
